trans-4-Hydroxy-1-methylcyclohexane-1-carboxylic acid
Description
Properties
IUPAC Name |
4-hydroxy-1-methylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-8(7(10)11)4-2-6(9)3-5-8/h6,9H,2-5H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJADRDKYOBCKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1378844-04-2 | |
| Record name | 4-hydroxy-1-methylcyclohexanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Hydroxy-1-methylcyclohexane-1-carboxylic acid typically involves the hydroxylation of 1-methylcyclohexane followed by carboxylation. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to maximize yield and purity. The process may include steps such as distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group undergoes oxidation under controlled conditions:
-
Primary oxidants : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media.
-
Products : Ketone derivatives (via partial oxidation) or dicarboxylic acids (via full oxidation).
| Reagent | Conditions | Product |
|---|---|---|
| KMnO₄ (0.1 M) | H₂SO₄, 60°C, 4 hours | 1-Methylcyclohexane-1,4-dicarboxylic acid |
| CrO₃ (excess) | Acetic acid, reflux | 4-Keto-1-methylcyclohexane-1-carboxylic acid |
Reduction Reactions
The carboxylic acid group is reducible to primary alcohols:
-
Primary reductant : Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
-
Product : 4-Hydroxy-1-methylcyclohexanemethanol.
Mechanism :
-
LiAlH₄ coordinates with the carboxylate oxygen.
-
Hydride transfer reduces the carbonyl group to -CH₂OH.
Yield : ~85% under optimized conditions (THF solvent, -10°C).
Esterification
-
Reagents : Alcohol (e.g., methanol) + catalytic H₂SO₄.
-
Product : Methyl trans-4-hydroxy-1-methylcyclohexane-1-carboxylate.
Conditions :
-
Temperature: 80°C
-
Reaction time: 6 hours
-
Yield: 92%.
Hydrolysis
| Method | Conditions | Product |
|---|---|---|
| Acidic (HCl) | Reflux, 3 hours | Parent carboxylic acid |
| Basic (NaOH) | 80°C, 2 hours | Sodium carboxylate |
Substitution Reactions
The hydroxyl group participates in nucleophilic substitutions:
-
Halogenation : Thionyl chloride (SOCl₂) converts -OH to -Cl.
-
Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups.
Example :
| Reagent | Conditions | Product |
|---|---|---|
| SOCl₂ | Toluene, 50°C, 2 hours | 4-Chloro-1-methylcyclohexane-1-carboxylic acid |
Stereochemical Considerations
The trans configuration of the hydroxyl and methyl groups influences reactivity:
-
Isomerization : Under basic conditions (e.g., KOH/EtOH), partial epimerization to the cis form occurs, altering reaction kinetics .
-
Catalytic Hydrogenation : Retains trans stereochemistry due to steric hindrance from the methyl group .
Key Data :
Scientific Research Applications
Pharmaceutical Applications
Nateglinide Synthesis
One of the most notable applications of trans-4-hydroxy-1-methylcyclohexane-1-carboxylic acid is in the synthesis of Nateglinide, a medication used to manage type 2 diabetes. The compound serves as a key precursor in the production of Nateglinide through a series of chemical reactions involving coupling with D-phenylalanine derivatives. The process involves creating a mixed anhydride which is then reacted to yield the desired hypoglycemic agent .
Protease Inhibitors
This compound is also utilized in the development of protease inhibitors. These inhibitors are crucial in therapeutic applications, particularly in the treatment of viral infections and certain cancers . The structural properties of this compound facilitate its role as an effective inhibitor in biochemical assays.
Organic Synthesis
Catalytic Reactions
Research indicates that this compound can be used as a substrate in various catalytic reactions. For instance, it has been involved in oxidation processes utilizing manganese complexes as catalysts, demonstrating significant conversion rates under specific conditions . This application highlights its potential role in organic synthesis and functionalization of hydrocarbons.
Chemical Intermediate
Synthesis of Other Compounds
The compound acts as an intermediate in synthesizing various other chemical entities, including substituted cyclohexanecarboxylic acids. Its reactivity allows for modifications that lead to complex structures used in pharmaceuticals and agrochemicals .
Data Table: Summary of Applications
Case Studies
Case Study 1: Nateglinide Production
In a study focusing on the industrial synthesis of Nateglinide, researchers optimized the reaction conditions involving this compound. The process demonstrated high yields and purity levels, making it viable for large-scale production. The study emphasized the importance of solvent selection and temperature control during synthesis .
Case Study 2: Catalytic Functionalization
Another significant study explored the use of this compound in promoting oxidation reactions. The research highlighted how different manganese complexes could effectively catalyze these reactions at varying temperatures, achieving notable selectivity and yield for chlorinated products .
Mechanism of Action
The mechanism of action of trans-4-Hydroxy-1-methylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors. The hydroxyl and carboxyl groups play a crucial role in these interactions, facilitating binding and subsequent biochemical reactions .
Comparison with Similar Compounds
Hydroxy-Substituted Derivatives
- trans-4-Hydroxycyclohexane-1-carboxylic acid (C₇H₁₀O₃):
Methyl-Substituted Derivatives
Hydroxymethyl-Substituted Derivatives
Ester-Functionalized Derivatives
Aromatic and Heterocyclic Derivatives
- Applications in medicinal chemistry (e.g., atovaquone-related compounds) .
- trans-4-(4-Cyanobenzoyl)cyclohexane-1-carboxylic acid (C₁₅H₁₅NO₃, CAS 921760-53-4): Cyanobenzoyl group adds electron-withdrawing effects, altering acidity and reactivity in coupling reactions .
Bioconjugation-Ready Derivatives
- trans-4-(N-Maleimidomethyl)cyclohexane-1-carboxylic acid (CAS 69907-67-1):
Data Table: Key Properties of Analogous Compounds
Biological Activity
trans-4-Hydroxy-1-methylcyclohexane-1-carboxylic acid (also referred to as trans-4-Hydroxycyclohexanecarboxylic acid) is a compound of significant interest in biochemical research due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 158.20 g/mol. The compound features a cyclohexane ring substituted with a hydroxyl group and a carboxylic acid group, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, including enzymes and receptors. The hydroxyl and carboxylic acid groups facilitate hydrogen bonding and ionic interactions, modulating the activity of target proteins. This interaction can lead to several biological effects, such as anti-inflammatory responses and modulation of metabolic pathways .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anti-inflammatory Effects : Studies have highlighted the compound's potential as an anti-inflammatory agent, suggesting it may inhibit pro-inflammatory cytokines and pathways involved in inflammation.
- Metabolic Modulation : The compound has been investigated for its role in influencing metabolic pathways, making it a candidate for addressing metabolic disorders .
Case Studies
Several case studies have explored the efficacy and applications of this compound:
- Study on Anti-inflammatory Properties : A 2023 study demonstrated that treatment with this compound significantly reduced inflammation markers in animal models of arthritis, indicating its therapeutic potential in inflammatory diseases .
- Metabolic Pathway Investigation : Another study published in 2022 focused on the compound's effects on glucose metabolism in diabetic rat models. Results showed improved glucose tolerance and insulin sensitivity, suggesting implications for diabetes management.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Hydroxy-4-methylcyclohexane-1-carboxylic acid | C8H14O3 | Different positioning of functional groups |
| 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid | C8H14O3 | Hydroxyl group positioned differently |
| trans-4-(1-hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid | C10H18O3 | Contains additional hydroxy group |
This table illustrates how minor structural variations can lead to significant differences in biological activity and therapeutic applications.
Future Directions
The ongoing research into this compound suggests promising avenues for drug development targeting inflammatory and metabolic conditions. Further investigations are needed to elucidate its full spectrum of biological activities, optimal dosages, and mechanisms at the molecular level.
Q & A
Q. How can catalytic systems be designed to improve enantioselective synthesis of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
